2-Cyclopropyl-3-methoxypropan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methoxypropan-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-methoxypropan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Cyclopropyl-3-methoxypropan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used. Its cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-methoxypropan-1-ol: Similar in structure but with different substitution patterns.
1-Cyclopropyl-2-methoxypropan-1-ol: Another isomer with a different arrangement of functional groups.
Uniqueness
2-Cyclopropyl-3-methoxypropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-cyclopropyl-3-methoxypropan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-5-7(4-8)6-2-3-6/h6-8H,2-5H2,1H3 |
InChI Key |
MNBYLTTUIREARD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)C1CC1 |
Origin of Product |
United States |
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